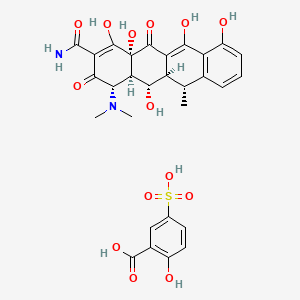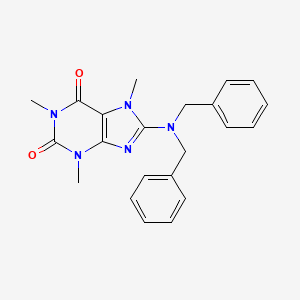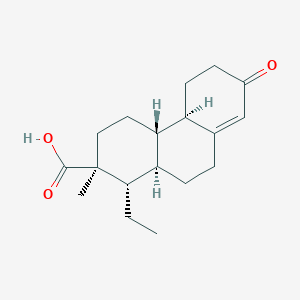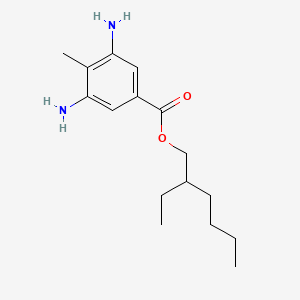![molecular formula C46H54BNO2 B13735532 N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate is a complex organic compound that combines the structural features of benzo[b]furan and ammonium tetraphenylborate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate typically involves the acylation of benzo[b]furan derivatives. One common method is the reaction of 2-acetylbenzo[b]furan with tributylamine in the presence of a suitable catalyst. The resulting product is then reacted with tetraphenylborate to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow, gas-phase synthesis techniques. For example, the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a ZrO2 catalyst can be optimized for high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the α-position of the benzo[b]furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Acetic anhydride and perchloric acid are commonly used for acylation reactions.
Major Products
The major products formed from these reactions include various acetylated and reduced derivatives of benzo[b]furan, which can be further functionalized for specific applications.
Scientific Research Applications
N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate involves its interaction with specific molecular targets and pathways. For example, the electrochemical reduction of the compound at a glassy carbon electrode involves the reduction of the carbonyl group to a secondary alcohol, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Acetylbenzo[b]thiophene: Similar structure but contains a sulfur atom instead of oxygen.
2-Acetylindolyl-3-acetic acid: Contains an indole ring instead of a furan ring.
2-Acetylcoumarone: Another acetylated derivative of a heterocyclic compound.
Properties
Molecular Formula |
C46H54BNO2 |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
[2-(1-benzofuran-2-yl)-2-oxoethyl]-tributylazanium;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C22H34NO2/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-7-14-23(15-8-5-2,16-9-6-3)18-20(24)22-17-19-12-10-11-13-21(19)25-22/h1-20H;10-13,17H,4-9,14-16,18H2,1-3H3/q-1;+1 |
InChI Key |
JENVCSWHRCTNEO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(2-methylphenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride](/img/structure/B13735476.png)


![Butyric acid (6S,9R,10S,11S,13S,14S,17R)-17-(2-acetoxy-acetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl ester](/img/structure/B13735483.png)


![2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline Hydrochloride](/img/structure/B13735496.png)
![ethyl (Z)-3-(2,6-dichloropyridin-3-yl)-3-hydroxy-2-[(E)-1,3-thiazol-2-yliminomethyl]prop-2-enoate](/img/structure/B13735501.png)



